molecular formula C17H18N2O4 B4029433 N-(4-methoxy-2-nitrophenyl)-4-(propan-2-yl)benzamide

N-(4-methoxy-2-nitrophenyl)-4-(propan-2-yl)benzamide

Cat. No.: B4029433
M. Wt: 314.34 g/mol
InChI Key: UWOPRKLSUUJQTB-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-4-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a methoxy group, a nitro group, and an isopropyl group attached to a benzamide core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-4-(propan-2-yl)benzamide typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable catalyst.

    Amidation: The final step involves the formation of the benzamide by reacting the nitro-methoxy benzene derivative with an isopropyl-substituted benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Substitution: The benzamide can participate in nucleophilic substitution reactions, where the methoxy or nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Reduction: N-(4-amino-2-methoxyphenyl)-4-(propan-2-yl)benzamide.

    Oxidation: N-(4-hydroxy-2-nitrophenyl)-4-(propan-2-yl)benzamide.

    Substitution: Depending on the nucleophile, various substituted benzamides.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-(propan-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-4-(propan-2-yl)benzamide: Lacks the nitro group, which may result in different chemical and biological properties.

    N-(4-nitrophenyl)-4-(propan-2-yl)benzamide: Lacks the methoxy group, which can affect its reactivity and interactions.

    N-(4-methoxy-2-nitrophenyl)benzamide: Lacks the isopropyl group, which may influence its solubility and pharmacokinetics.

Uniqueness

N-(4-methoxy-2-nitrophenyl)-4-(propan-2-yl)benzamide is unique due to the combination of its functional groups, which can impart distinct chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups can create a balance that influences its overall properties.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11(2)12-4-6-13(7-5-12)17(20)18-15-9-8-14(23-3)10-16(15)19(21)22/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOPRKLSUUJQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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